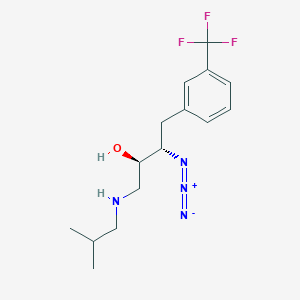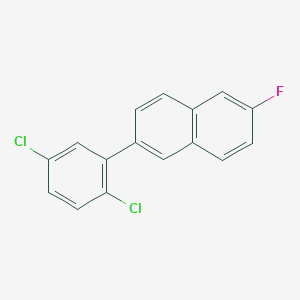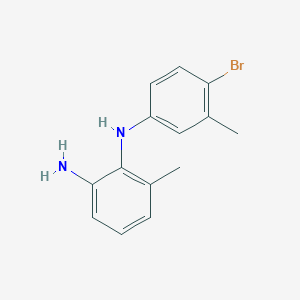![molecular formula C13H12BrNO2 B11833488 9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)
9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-溴-8-甲氧基-1,2,3,5-四氢-4H-环戊并[c]喹啉-4-酮是一种复杂的有机化合物,具有独特的结构,包括一个溴原子、一个甲氧基和一个稠合的环戊喹啉环体系。
准备方法
合成路线和反应条件
9-溴-8-甲氧基-1,2,3,5-四氢-4H-环戊并[c]喹啉-4-酮的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括以下步骤:
喹啉核心形成: 喹啉核心可以通过 Povarov 反应合成,该反应涉及苯胺衍生物与醛和烯烃的缩合。
甲氧基化: 甲氧基可以在碱的存在下,使用二甲基硫酸盐或碘甲烷等试剂进行甲基化引入。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流反应器以更好地控制反应条件和可扩展性。
化学反应分析
反应类型
9-溴-8-甲氧基-1,2,3,5-四氢-4H-环戊并[c]喹啉-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化,以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以使用氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂进行,以还原特定的官能团。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化锂铝。
取代: 碱存在下的胺等亲核试剂。
主要产物
氧化: 形成具有额外含氧官能团的喹啉衍生物。
还原: 形成还原的喹啉衍生物。
取代: 形成取代的喹啉衍生物,其中各种官能团取代溴原子。
科学研究应用
9-溴-8-甲氧基-1,2,3,5-四氢-4H-环戊并[c]喹啉-4-酮在科学研究中具有多种应用:
药物化学: 该化合物独特的结构使其成为药物开发的潜在候选者,尤其是在设计新型抗癌或抗菌剂方面。
材料科学: 其结构特性可能有助于开发有机半导体或其他先进材料。
生物学研究: 该化合物由于其潜在的生物活性,可以用作探针来研究生物途径和相互作用。
作用机制
9-溴-8-甲氧基-1,2,3,5-四氢-4H-环戊并[c]喹啉-4-酮的作用机制尚未完全了解,但据信它与生物系统中的特定分子靶标相互作用。溴和甲氧基可能在与酶或受体结合中发挥作用,影响其活性并导致各种生物效应。
相似化合物的比较
类似化合物
8-甲氧基喹啉: 缺少溴原子和稠合的环戊环,使其结构更简单。
9-溴喹啉: 缺少甲氧基和稠合的环戊环,提供不同的反应性和应用。
环戊喹啉衍生物: 可以比较具有不同取代基的各种衍生物,以突出 9-溴-8-甲氧基-1,2,3,5-四氢-4H-环戊并[c]喹啉-4-酮的独特特性。
独特性
9-溴-8-甲氧基-1,2,3,5-四氢-4H-环戊并[c]喹啉-4-酮中溴原子、甲氧基和稠合的环戊喹啉环体系的组合提供了一组独特的化学和物理特性,使其有别于其他类似化合物。这种独特性使其成为各种研究和工业应用的有价值的化合物。
属性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC 名称 |
9-bromo-8-methoxy-1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one |
InChI |
InChI=1S/C13H12BrNO2/c1-17-10-6-5-9-11(12(10)14)7-3-2-4-8(7)13(16)15-9/h5-6H,2-4H2,1H3,(H,15,16) |
InChI 键 |
SITJRNHOTUEERY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=C(C=C1)NC(=O)C3=C2CCC3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzothiazole, 2-[[(4-octylphenyl)methyl]sulfonyl]-](/img/structure/B11833406.png)






![N-methyl-1-[4-[(2Z)-2-(2-phenylsulfanylethylidene)hydrazinyl]phenyl]methanesulfonamide](/img/structure/B11833442.png)
![[2,2'-Biindan]-1,1',3,3'-tetrone](/img/structure/B11833447.png)

![2-Oxetanone, 3-hexyl-4-[(2R)-2-(phenylmethoxy)tridecyl]-, (3S,4S)-](/img/structure/B11833468.png)



